REACTION_CXSMILES
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[Cl:1][C:2]1[C:3]2[CH:12]=[CH:11][S:10][C:4]=2[N:5]=[C:6](SC)[N:7]=1.[CH2:13]1COCC1.O[O:19][S:20]([O-:22])=O.[K+]>O.CCOC(C)=O>[Cl:1][C:2]1[C:3]2[CH:12]=[CH:11][S:10][C:4]=2[N:5]=[C:6]([S:20]([CH3:13])(=[O:22])=[O:19])[N:7]=1 |f:2.3|
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Name
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|
Quantity
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35 g
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Type
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reactant
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Smiles
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ClC=1C2=C(N=C(N1)SC)SC=C2
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Name
|
|
Quantity
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300 mL
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Type
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reactant
|
Smiles
|
C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
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Details
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The solution was stirred at 0° C.
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The resulting mixture was stirred at RT overnight
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Duration
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8 (± 8) h
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Type
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CUSTOM
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Details
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Separated the layers
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted with EtOAc (3×300 mL)
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Type
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WASH
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Details
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washed with brine (2×300 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
|
CUSTOM
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Details
|
to give (33 g)
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Name
|
|
Type
|
|
Smiles
|
ClC=1C2=C(N=C(N1)S(=O)(=O)C)SC=C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |